

Percoll: A Comprehensive Technical Guide to Composition, Properties, and Experimental Applications

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Compound of Interest

Compound Name: Percoll

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Percoll is a widely utilized density gradient medium essential for the separation and purification of cells, organelles, and viruses. Its unique properties, including low viscosity, low osmolarity, and non-toxic nature, make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of **Percoll**'s core composition, physicochemical properties, and detailed protocols for its application in density gradient centrifugation.

Core Composition and Physicochemical Properties

Percoll consists of colloidal silica particles, with a diameter of 15–30 nm, coated with polyvinylpyrrolidone (PVP).^{[1][2][3]} This PVP coating is crucial as it renders the silica particles non-toxic and minimizes their interaction with biological materials.^{[2][3]} The PVP is firmly bound to the silica particles, forming a monomolecular layer.^{[2][3]}

The key physicochemical properties of **Percoll** are summarized in the table below, providing a quantitative basis for its application in creating precise density gradients.

Property	Value	Notes
Composition	Colloidal silica particles (15-30 nm diameter) coated with polyvinylpyrrolidone (PVP) in water (23% w/w).[1][2][3]	The PVP coating is non-dialyzable.[4][5]
Density	1.130 ± 0.005 g/mL.[2][3][6]	This is the density of the undiluted Percoll solution.
Viscosity	≤ 15 cP (at 20°C).[2][5]	Low viscosity allows for rapid gradient formation and particle separation.[2][3][4][6]
Osmolality	≤ 25 mOsm/kg H ₂ O.[2][3]	The low osmolality allows for adjustment to physiological conditions without significant interference from the medium itself.[2][3][6]
pH	9.0 ± 0.5 (at 20°C).[2][5]	Percoll is stable within a pH range of 5.5 to 10.0. Gelling may occur at a pH below 5.5. [2][4][5]
Conductivity	≤ 100 mS/m.[2][3]	

Key Features and Advantages

Percoll offers several distinct advantages for density gradient centrifugation:

- **Low Osmolality:** Allows for the creation of iso-osmotic gradients, which is critical for maintaining the viability and integrity of cells and organelles during separation.[2][3][4][6][7]
- **Low Viscosity:** Facilitates rapid formation of gradients and allows for shorter centrifugation times.[2][3][4][6]
- **Non-Toxic:** The PVP coating ensures that **Percoll** is biocompatible and does not damage cells, allowing for the recovery of viable and functional biological materials.[1][2][3][4][5]

- **Stable Gradients:** **Percoll** forms stable gradients that can be prepared in advance and stored for weeks without significant changes in their shape.[\[1\]](#)
- **Impermeable to Membranes:** **Percoll** does not penetrate biological membranes, ensuring that the buoyant density of the separated particles remains unchanged during centrifugation.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols

Preparation of Isotonic Percoll Solution (Stock Isotonic Percoll - SIP)

To prevent osmotic stress on cells, **Percoll** must be made isotonic before use. This is achieved by adding a concentrated salt solution or cell culture medium.

Methodology:

- To prepare a stock isotonic **Percoll** (SIP) solution for mammalian cells, mix 9 parts of **Percoll** (e.g., 90 mL) with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium (e.g., 10 mL).[\[1\]](#)
- For subcellular organelles or viruses that may aggregate in the presence of salts, prepare the SIP by mixing 9 parts of **Percoll** with 1 part of 2.5 M sucrose.[\[1\]](#)
- Thoroughly mix the solution by inversion.
- For precise applications, it is recommended to verify the final osmolality of the SIP solution using an osmometer and adjust as necessary with sterile water or the appropriate concentrated salt/sucrose solution.[\[1\]](#) A typical target osmolality for mammalian cells is around 290-340 mOsm/kg H₂O.[\[3\]](#)[\[6\]](#)[\[8\]](#)

Formation of Percoll Gradients

Percoll gradients can be formed in two primary ways: by creating pre-formed discontinuous (step) or continuous gradients, or by allowing the gradient to form in situ during centrifugation (self-generating gradients).

This method is commonly used for the separation of different cell types, such as peripheral blood mononuclear cells (PBMCs).

Methodology for Monocyte Isolation:

- Prepare a stock of 100% iso-osmotic **Percoll** by mixing 9 parts **Percoll** with 1 part 10x PBS. [\[2\]](#)
- Create different percentage dilutions of the iso-osmotic **Percoll** (e.g., 50%, 40%, 30%, and 20%) by diluting the 100% stock with 1x PBS. [\[2\]](#)[\[9\]](#)
- In a sterile centrifuge tube (e.g., 15 mL or 50 mL), carefully layer the **Percoll** solutions, starting with the highest density at the bottom. For example, add 3 mL of the 50% solution, followed by 3 mL of the 40% solution, and then 3 mL of the 30% solution. [\[2\]](#)[\[9\]](#)
- Prepare the cell suspension in the lowest density **Percoll** solution (e.g., 20%).
- Carefully layer the cell suspension on top of the pre-formed gradient.
- Centrifuge the tube. For monocyte isolation, a typical centrifugation is 550 x g for 30 minutes at room temperature with the brake off. [\[10\]](#)
- After centrifugation, distinct cell layers will be visible at the interfaces of the different **Percoll** densities. The monocytes will form a visible white ring between two of the phases. [\[10\]](#)
- Carefully aspirate the desired cell layer using a sterile pipette.
- Wash the collected cells with a suitable buffer (e.g., PBS with 1 mM EDTA) to remove the **Percoll**. This is typically done by diluting the cell suspension and centrifuging at a lower speed (e.g., 300 x g for 10 minutes) to pellet the cells. [\[10\]](#)

This method is particularly useful for the isopycnic banding of subcellular organelles and viruses. The gradient is formed during the centrifugation process.

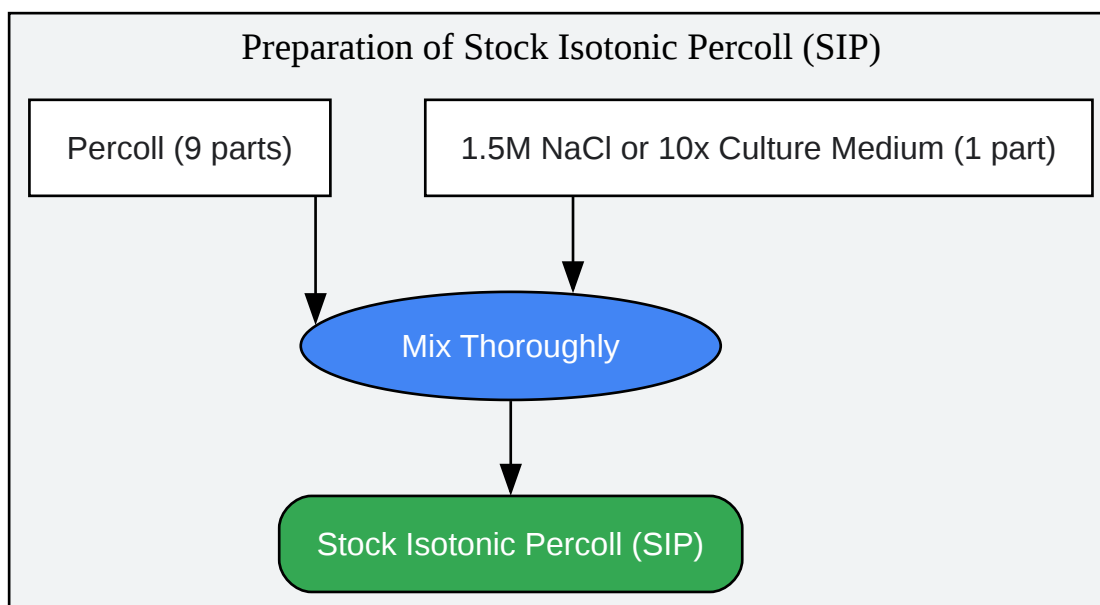
Methodology:

- Prepare an isotonic **Percoll** solution of the desired starting density by diluting the SIP with an appropriate buffer (e.g., 0.15 M NaCl for cells or 0.25 M sucrose for organelles). [\[1\]](#)

- Mix the sample (e.g., cell lysate or virus suspension) with the prepared **Percoll** solution.
- Centrifuge at a high g-force in a fixed-angle rotor. The centrifugation speed and time will determine the shape of the gradient. Typical conditions for forming a self-generated gradient are 10,000 x g for 15 minutes in 0.15 M saline or 25,000 x g for 15 minutes in 0.25 M sucrose.^{[2][3][11]}
- During centrifugation, the silica particles sediment, creating a continuous density gradient. The sample components migrate to their isopycnic point within this gradient.
- After centrifugation, the separated fractions can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting fractions.

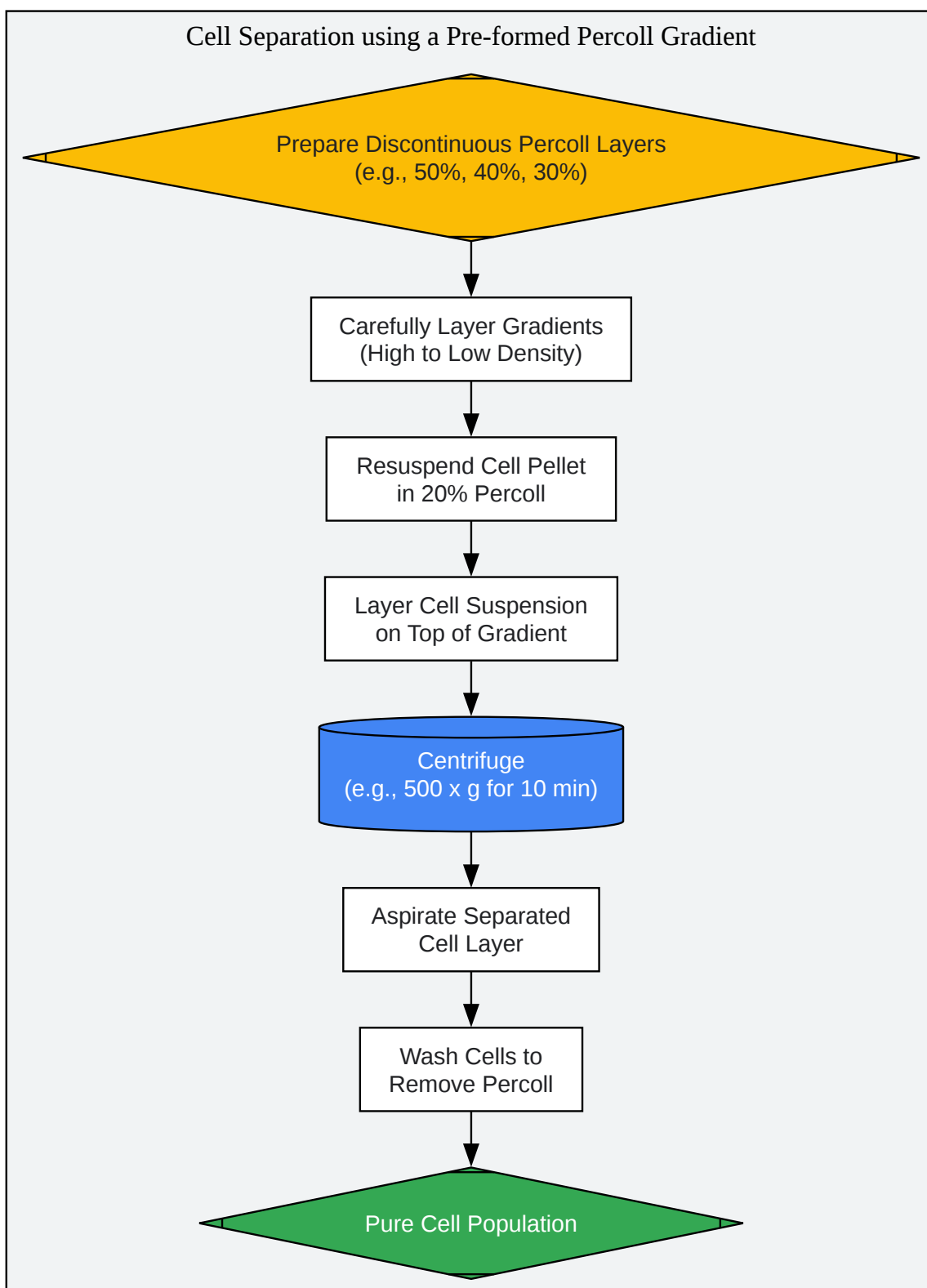
Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving **Percoll**.



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Caption: Workflow for preparing a stock isotonic **Percoll** (SIP) solution.



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Caption: Experimental workflow for cell separation using a pre-formed **Percoll** gradient.

Concluding Remarks

Percoll remains a cornerstone of modern cell and molecular biology, enabling the high-resolution separation of a wide array of biological materials. Its well-defined composition and predictable properties, combined with versatile protocol options, ensure its continued relevance in research and development. By understanding the fundamental principles of **Percoll** and adhering to detailed experimental protocols, researchers can achieve reliable and reproducible separation results, thereby advancing their scientific investigations. It is important to note that while **Percoll** was historically used in assisted reproductive technology, it is now recommended for research purposes only.^[1]

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References

- 1. How to Make and Use Percoll Gradients [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular Fractionation [labome.com]
- 5. A Miniaturized Percoll Gradient Method for Isolation of Quiescent Cells of Yeast [bio-protocol.org]
- 6. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using Percoll Gradients [jove.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Isolation of Human Monocytes by Double Gradient Centrifugation and Their Differentiation to Macrophages in Teflon-coated Cell Culture Bags [jove.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]

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